5-(tert-Butyl)nicotinimidamide

描述

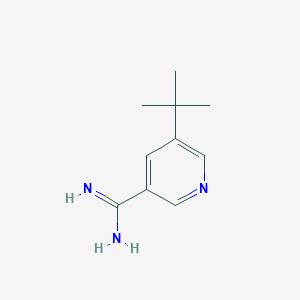

5-(tert-Butyl)nicotinimidamide is a pyridine derivative characterized by a tert-butyl substituent at the 5-position of the pyridine ring and an amidine functional group at the 3-position. The amidine moiety, a strong base with hydrogen-bonding capabilities, may confer unique reactivity or pharmacological activity.

属性

分子式 |

C10H15N3 |

|---|---|

分子量 |

177.25 g/mol |

IUPAC 名称 |

5-tert-butylpyridine-3-carboximidamide |

InChI |

InChI=1S/C10H15N3/c1-10(2,3)8-4-7(9(11)12)5-13-6-8/h4-6H,1-3H3,(H3,11,12) |

InChI 键 |

VKXPJCVOZDZBCW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=N)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(tert-Butyl)nicotinimidamide typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-tert-butylpyridine.

Formation of Imidamide: The bromo compound is reacted with sodium azide to form the corresponding azide, which is then reduced to the imidamide using a reducing agent such as lithium aluminum hydride.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for the removal of impurities and by-products.

化学反应分析

Types of Reactions:

5-(tert-Butyl)nicotinimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitro compound.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or catalysis.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Chemistry:

5-(tert-Butyl)nicotinimidamide is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It may be used as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

作用机制

The mechanism of action of 5-(tert-Butyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 5-(tert-Butyl)nicotinimidamide with four pyridine derivatives bearing tert-butyl or related substituents, as documented in catalogs of pyridine compounds (2017) .

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Catalog Pricing (2017) |

|---|---|---|---|---|

| 5-Methoxy-4-(trimethylsilyl)nicotinonitrile | C₁₀H₁₄N₂OSi | 206.32 | Methoxy, trimethylsilyl, nitrile | $400 (1g), $1600 (5g) |

| tert-Butyl 3-hydroxy-5-methoxyisonicotinate | C₁₁H₁₅NO₄ | 225.24 | tert-Butyl, methoxy, hydroxyl, ester | $400 (1g), $1600 (5g) |

| tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate | C₁₂H₁₅N₃O₃ | 249.27 | tert-Butyl, methoxy, cyano, carbamate | $400 (1g), $1600 (5g) |

| tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate | C₁₄H₂₀N₂O₃ | 264.32 | tert-Butyl, methoxy, allyl, carbamate | $450 (1g), $1800 (5g) |

Key Observations:

Substituent Diversity and Functional Groups this compound is distinguished by its amidine group, which contrasts with the nitrile, ester, carbamate, or allyl groups in the analogs.

Molecular Weight and Steric Effects The molecular weights of analogs range from 206.32 to 264.32 g/mol. This compound likely falls within this range, given its tert-butyl and amidine substituents.

Commercial Availability Catalog pricing for analogs in 2017 was standardized (e.g., $400–$4800 depending on scale), reflecting production costs for specialized pyridine derivatives.

Research Implications and Limitations

- Pharmacological Potential: Amidines are known to interact with proteases, kinases, and ion channels. For example, the amidine group in dabigatran (a thrombin inhibitor) highlights its therapeutic relevance. This compound could similarly target serine proteases or nucleic acid-binding proteins .

- Synthetic Challenges : The amidine group’s sensitivity to hydrolysis or oxidation may necessitate protective strategies during synthesis, unlike the more stable carbamate or nitrile groups in analogs .

- Data Gaps: No direct experimental data (e.g., solubility, bioactivity) for this compound are available in the cited sources. Further studies are required to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。